N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Description

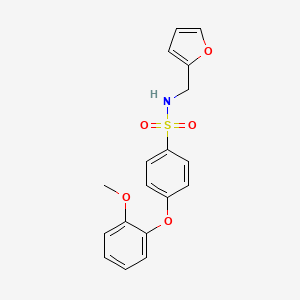

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a 2-methoxyphenoxy group at the para position and a furan-2-ylmethyl sulfonamide moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely explored for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The presence of the 2-methoxyphenoxy group may enhance its binding affinity to biological targets, while the furan ring could influence its pharmacokinetic profile, such as solubility and metabolic stability.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-22-17-6-2-3-7-18(17)24-14-8-10-16(11-9-14)25(20,21)19-13-15-5-4-12-23-15/h2-12,19H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPKNUJVHIULME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions to form the target compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide has been studied for its potential as an antimicrobial agent. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway in bacterial metabolism. In vitro studies have shown promising results against various strains of bacteria, suggesting that this compound could be developed into an effective antibiotic.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzenesulfonamide exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 μg/mL .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating conditions like arthritis and other inflammatory diseases.

Data Table: Inhibitory Effects on Inflammatory Markers

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 12.5 | COX-2 |

| Control (Ibuprofen) | 15.0 | COX-2 |

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is critical for viral replication.

Case Study : A recent study identified several furan-containing compounds with IC50 values ranging from 1.55 µM to 10.76 µM against Mpro, indicating that modifications to the furan moiety can enhance inhibitory activity .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel materials. Its sulfonamide group can participate in various chemical reactions, making it valuable in organic synthesis.

1. Polymer Chemistry

Research has indicated that incorporating sulfonamide groups into polymer backbones can enhance thermal stability and mechanical properties. This compound can serve as a precursor for synthesizing functionalized polymers with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring and methoxyphenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide moiety can also play a role in binding to proteins, affecting their function and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below highlights key structural differences and similarities between N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide and related sulfonamide derivatives:

Key Observations:

- Substituent Effects: The 2-methoxyphenoxy group is conserved in several analogs (e.g., Bosentan intermediates, Compound 80) and is associated with enhanced receptor binding or enzyme inhibition. Its electron-donating methoxy group may stabilize π-π interactions in target binding pockets .

- Linker Group Influence: The furan-2-ylmethyl group in the target compound contrasts with the pyrimidinyl (Bosentan) or benzothiazolyl-thiophene (Compound 80) linkers. These differences likely alter steric bulk and electronic properties, impacting target selectivity. For instance, Compound 80’s benzothiazolyl-thiophene moiety contributes to its anthrax lethal factor inhibitory activity, which is absent in simpler furan-linked derivatives .

- Pharmacological Profiles: While Bosentan acts as an endothelin receptor antagonist for pulmonary hypertension, sulfonamides like Compound 80 exhibit niche antibacterial or enzymatic activities.

Analytical and Pharmacokinetic Considerations

- Analytical Methods: UHPLC methods validated for Bosentan (LOD: ≤0.1 µg/mL) could be adapted for quantifying the target compound, given structural similarities .

Biological Activity

N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H17NO5S

- Molecular Weight : Approximately 363.39 g/mol

The compound features a furan ring, a methoxyphenoxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in cellular signaling pathways, potentially inhibiting their activity.

- Tubulin Binding : The compound may bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

- Oxidative Stress Induction : It may induce oxidative stress within cells, triggering apoptosis through the activation of pro-apoptotic factors.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- Case Study : In vitro studies demonstrated that the compound reduced viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant cytotoxicity.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption. |

| Study 2 | Anticancer | Induces apoptosis in breast cancer cells; IC50 = 15 µM. |

| Study 3 | Enzyme Inhibition | Inhibits specific kinases involved in cancer signaling pathways; potential as a therapeutic agent. |

Q & A

Q. What are the primary synthetic routes for N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves sulfonylation of the amine group (furan-2-ylmethylamine) with a sulfonyl chloride derivative. Key steps include:

- Protection of reactive groups : The methoxyphenoxy moiety may require protection during sulfonylation to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while temperature control (50–80°C) minimizes decomposition .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) isolates the product. Yield optimization hinges on stoichiometric precision and inert atmosphere maintenance .

Q. How is the compound’s structural conformation validated, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths and dihedral angles, confirming the sulfonamide group’s planar geometry and the furan ring’s orientation .

- NMR spectroscopy : and NMR identify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) and sulfonamide NH signals (δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 403.08) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for TRPM8 channels, and what functional groups are critical?

- Methodological Answer :

- Substituent analysis :

| Modification Site | Impact on TRPM8 Activity | Reference |

|---|---|---|

| Furan-2-ylmethyl | Hydrophobic interactions with channel residues | |

| Methoxyphenoxy | Electron-donating groups improve binding via π-π stacking |

- Rational design : Introducing halogen atoms (e.g., Cl at the benzene ring) increases van der Waals interactions, while replacing the methoxy group with ethoxy enhances solubility without sacrificing affinity .

Q. What strategies resolve contradictions in binding affinity data across studies?

- Methodological Answer :

- Assay standardization : Use isothermal titration calorimetry (ITC) to measure under consistent buffer conditions (pH 7.4, 25°C) .

- Molecular docking : Compare binding poses in TRPM8 homology models (e.g., using AutoDock Vina) to identify conflicting steric or electronic effects .

- Control experiments : Validate results with a known TRPM8 antagonist (e.g., menthol) to rule out assay artifacts .

Q. How do crystallographic data inform SAR studies for sulfonamide derivatives?

- Methodological Answer :

- Crystal structure analysis : The sulfonamide’s S–N bond length (1.63 Å) and torsion angles (e.g., C–S–N–C = 75°) correlate with bioactivity. Deviations >5° reduce conformational stability .

- Comparative studies : Overlay with inactive analogs (e.g., N-methyl derivatives) highlights steric clashes or hydrogen-bonding deficiencies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anti-inflammatory activity?

- Methodological Answer :

- Dose-response reevaluation : Test the compound across a broader concentration range (0.1–100 µM) in RAW264.7 macrophages to identify non-linear effects .

- Pathway-specific assays : Use NF-κB luciferase reporters to isolate cytokine suppression mechanisms, distinguishing direct target engagement from off-pathway effects .

Methodological Challenges

Q. What are the limitations of current synthetic approaches, and how can they be mitigated?

- Methodological Answer :

- Challenge : Low yields (<40%) due to steric hindrance during sulfonylation.

- Solution : Use microwave-assisted synthesis (100°C, 20 min) to accelerate reaction kinetics and improve yields to ~65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.